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Compound of Interest

Compound Name: Fmoc-Pro-OH

Cat. No.: B557381

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Na-(9-
Fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH), a critical building block in solid-phase
peptide synthesis (SPPS). This guide covers manufacturer and supplier information, detailed
experimental protocols for its use and quality control, and visual representations of key
processes to aid researchers in its effective application.

Sourcing Fmoc-Pro-OH: A Comparative Landscape

The selection of a reliable supplier for Fmoc-Pro-OH is paramount to ensure the quality and
reproducibility of peptide synthesis. A variety of chemical suppliers offer this reagent with
different purity levels, quantities, and pricing. Below is a summary of prominent suppliers and
their offerings.
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] . Available . CAS Molecular
Supplier Purity . Price (USD) .
Quantities Number Weight
MedChemEx Research
100 g $55 71989-31-6 337.37
press Grade
) 100g, 500g,
Activotec >98% 1k $66 (1009) 71989-31-6 337.37[1]
g
AltaBioscienc N Contact for
Not Specified  Custom o 71989-31-6 337.4[2]
e pricing
Carl ROTH =299% 109,509 €22.50(10g) 71989-31-6 337.37[3]
AdooQ Contact for
o >99% (HPLC) Custom o 71989-31-6 337.37
Bioscience pricing
CDH Fine Cell Culture 59,509,250 Contact for
_ o 71989-31-6 337.37[4]
Chemical Tested g pricing
Contact for
Aapptec >99% (HPLC) Custom o 71989-31-6 337.37
pricing
Thermo
o 98% 59 $54.65 71989-31-6 337.37
Scientific
Omizzur Not Specified 1 kg, 100 kg $470 (1kg) 71989-31-6 337.37
Santa Cruz
) N Contact for
Biotechnolog Not Specified  Custom o 71989-31-6 337.37
pricing
y
ProFACT
_ 99% Custom €218.01 71989-31-6 337.37
Proteomics
Novabiochem
_ 299.0% Contact for
(Sigma- Custom o 71989-31-6 337.37
] (HPLC) pricing
Aldrich)
. . Contact for
Biosynth Not Specified  Custom o 71989-31-6 337.37
pricing
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Experimental Protocols

This section provides detailed methodologies for the synthesis of Fmoc-Pro-OH, its application
in solid-phase peptide synthesis, and its quality control.

Synthesis of Fmoc-Pro-OH

A common laboratory-scale synthesis of Fmoc-Pro-OH involves the reaction of L-proline with
9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

L-Proline

e 1,4-Dioxane

o Water

e Potassium carbonate (K2CO3)

e 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

o Diethyl ether

e 1M Hydrochloric acid (HCI)

¢ Dichloromethane (DCM)

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

Dissolve L-proline (1 g, 8.7 mmol) in a mixture of 1,4-dioxane (4 mL) and water (15 mL).

Add potassium carbonate (3.24 g, 23 mmol) to the solution.

Cool the mixture to 0°C and add 9-fluorenylmethyl chloroformate (2.3 g, 8.3 mmol).

Stir the reaction mixture overnight at room temperature.
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o Add water (10 mL) to the mixture and extract with diethyl ether (2 x 20 mL) to remove
impurities.

 Acidify the aqueous phase to a pH of 2-3 with 1M HCI.
o Extract the product with dichloromethane (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield Fmoc-Pro-OH as a white solid.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Pro-
OH

The following protocol outlines the key steps in incorporating an Fmoc-Pro-OH residue into a
peptide chain on a solid support.

2.2.1. Resin Swelling
» Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

¢ Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1-2 hours at
room temperature with gentle agitation.

o After swelling, drain the DMF from the vessel.

2.2.2. Fmoc Deprotection

To the swollen resin, add a 20% solution of piperidine in DMF.

Agitate the mixture for 3 minutes and then drain the solution.

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to
ensure complete removal of the Fmoc protecting group.

Drain the solution and wash the resin thoroughly with DMF (5 times).

2.2.3. Fmoc-Pro-OH Coupling
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 In a separate vial, dissolve Fmoc-Pro-OH (4 equivalents relative to the resin loading) and a
coupling agent such as HBTU (3.8 equivalents) in DMF.

» Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and allow
the mixture to pre-activate for 2-5 minutes.

e Add the activated Fmoc-Pro-OH solution to the deprotected resin.
o Agitate the reaction vessel for 1-2 hours at room temperature.
 After the coupling is complete, drain the solution and wash the resin with DMF (3 times).

o A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative
test (the beads remain colorless or yellow) indicates a successful coupling.

2.2.4. Cleavage and Deprotection

 After the final amino acid has been coupled and the N-terminal Fmoc group has been
removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

» Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of
trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of
82.5:5:5:5:2.5 (v/viwlviv). Caution: TFA is highly corrosive and should be handled in a fume
hood with appropriate personal protective equipment.

o Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room
temperature for 2-3 hours.

« Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge
tube containing diethyl ether.

o A white precipitate of the crude peptide should form. Centrifuge the tube to pellet the peptide.

o Decant the ether and wash the peptide pellet with cold ether two more times to remove
residual scavengers and TFA.

e Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
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Quality Control of Fmoc-Pro-OH

Ensuring the purity and identity of Fmoc-Pro-OH is crucial for successful peptide synthesis.
The following are standard analytical techniques used for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of Fmoc-Pro-OH.

Method:

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 pm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set
time (e.g., 5% to 95% B over 20 minutes).

Flow Rate: 1.0 mL/min.

Detection: UV at 265 nm (for the Fmoc group).

This method separates Fmoc-Pro-OH from potential impurities such as free proline or
byproducts from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of Fmoc-Pro-OH.
Sample Preparation:

e Dissolve a small amount of Fmoc-Pro-OH in a deuterated solvent such as
deuterochloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds).

Expected *H NMR signals (in CDCIs):

o Characteristic aromatic protons of the fluorenyl group between 7.2 and 7.8 ppm.
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e Protons of the proline ring between 1.5 and 3.7 ppm.
e The a-proton of proline around 4.4 ppm.

o The methylene protons of the Fmoc group around 4.2-4.5 ppm.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Fmoc-Pro-OH.
Method:

« lonization Technique: Electrospray ionization (ESI) is commonly used.

o Expected Mass: The exact mass of Fmoc-Pro-OH (C20H19NOa) is 337.13 g/mol . In positive
ion mode ESI-MS, the protonated molecule [M+H]* would be observed at m/z 338.1.

Visualizing Key Processes

To further aid in the understanding of the workflows involving Fmoc-Pro-OH, the following
diagrams have been generated using the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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